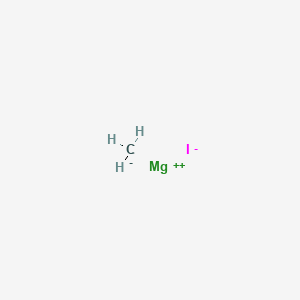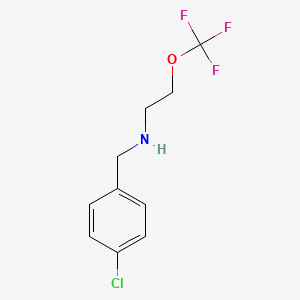![molecular formula C13H17NO2 B11759974 [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a cyclopropyl group, a 2-methyl-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid typically involves the reaction of cyclopropylamine with 2-methylbenzyl chloride, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the amino-acetic acid moiety play crucial roles in its binding affinity and activity. The compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the 2-methyl-benzyl and amino-acetic acid moieties.
2-Methylbenzylamine: Contains the 2-methyl-benzyl group but does not have the cyclopropyl and amino-acetic acid components.
Glycine: The simplest amino acid, which is a part of the [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid structure.
Uniqueness
This compound is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and 2-methyl-benzyl groups, along with the amino-acetic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[cyclopropyl-[(2-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-11(10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
OYJVYSQGLLMCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759895.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)

![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)


![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)
![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)

